molecular formula C20H22O9 B5102775 2-[2-(2-{2-[2-(Carboxymethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetic acid

2-[2-(2-{2-[2-(Carboxymethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetic acid

Cat. No.: B5102775
M. Wt: 406.4 g/mol
InChI Key: QSMSFYRLEQBBFC-UHFFFAOYSA-N
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Description

2-[2-(2-{2-[2-(Carboxymethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetic acid is a complex organic compound known for its unique structure and versatile applications. This compound is characterized by its multiple ether and carboxylic acid functional groups, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-{2-[2-(Carboxymethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetic acid typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of phenoxyacetic acid with ethylene glycol derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification and etherification processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, is crucial to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-{2-[2-(Carboxymethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The ether groups in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce phenoxyethanol derivatives.

Scientific Research Applications

2-[2-(2-{2-[2-(Carboxymethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is employed in the study of enzyme-substrate interactions and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals, surfactants, and stabilizers for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-{2-[2-(Carboxymethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include metabolic processes, signal transduction, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid
  • 3,6,9-Trioxaundecanedioic acid
  • O-(2-Carboxyethyl)-O’-methyl-undecaethylene glycol

Uniqueness

2-[2-(2-{2-[2-(Carboxymethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetic acid stands out due to its unique combination of ether and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in the synthesis of complex organic structures.

Properties

IUPAC Name

2-[2-[2-[2-[2-(carboxymethoxy)phenoxy]ethoxy]ethoxy]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O9/c21-19(22)13-28-17-7-3-1-5-15(17)26-11-9-25-10-12-27-16-6-2-4-8-18(16)29-14-20(23)24/h1-8H,9-14H2,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMSFYRLEQBBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCOCCOC2=CC=CC=C2OCC(=O)O)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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